AMPA receptor antagonist-2
CAS No.:
Cat. No.: VC16023150
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17N3O4 |
---|---|
Molecular Weight | 339.3 g/mol |
IUPAC Name | (8R)-8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |
Standard InChI | InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1 |
Standard InChI Key | SXFGVEYSGPJCQX-LLVKDONJSA-N |
Isomeric SMILES | C[C@@H]1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Canonical SMILES | CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Introduction
Chemical Identity and Structural Features
AMPA receptor antagonist-2, systematically named , belongs to the 2,3-benzodiazepine class of noncompetitive AMPA receptor inhibitors . Key structural elements include:
-
Diazepine core: A seven-membered heterocyclic ring fused to a benzene ring, forming the central scaffold.
-
Methylenedioxy group: A dioxolo moiety at positions 4' and 5' of the benzodiazepine core, enhancing lipophilicity and receptor binding .
-
N-3 substituent: A 3-methyl-4-nitrophenyl group at position 5, critical for interactions with hydrophobic pockets in the AMPA receptor’s noncompetitive binding site .
The stereochemistry at the C-8 position (R-configuration) is essential for activity, as enantiomeric forms of related compounds exhibit reduced potency . Table 1 summarizes the compound’s physicochemical properties.
Table 1: Physicochemical Properties of AMPA Receptor Antagonist-2
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 339.3 g/mol |
Key Functional Groups | Methylenedioxy, nitro, methyl |
Stereochemistry | R-configuration at C-8 |
Mechanism of Action and Receptor Interactions
Noncompetitive Inhibition at the "M Site"
AMPA receptor antagonist-2 binds to a modulatory site distinct from the glutamate-binding domain, termed the "M site" in GluA2 subunits . This site accommodates the benzodiazepine core and its N-3 substituents, stabilizing the receptor in a closed-channel state. Key mechanistic insights include:
-
Channel gating modulation: The compound reduces the rate of channel opening () by 3–5 fold in GluA1 receptors, as observed in laser-pulse photolysis experiments on analogous GYKI derivatives .
-
Subunit selectivity: Structural differences between GluA1 and GluA2 "M sites" result in higher potency (lower ) for GluA2. For example, GYKI 52466 exhibits a of 2.1 µM on GluA2 versus 7.5 µM on GluA1 . The nitro group in AMPA receptor antagonist-2 may partially mitigate this selectivity gap by engaging additional polar interactions .
Structural Determinants of Binding Affinity
Crystallographic studies of GluA2 bound to UBP282 (a willardiine-derived antagonist) reveal that hyperextension of the ligand-binding domain lobes correlates with antagonist efficacy . While AMPA receptor antagonist-2 lacks a uracil ring, its nitro group may similarly induce conformational changes that destabilize agonist-bound states. Molecular dynamics simulations of related compounds suggest that the methylenedioxy group enhances stacking interactions with tyrosine residues in the "M site" .
Comparative Analysis with Other AMPA Receptor Antagonists
Table 2: Comparison of AMPA Receptor Antagonists
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume